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Compound of Interest
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Cat. No.: B147827 Get Quote

In molecular biology, the efficient precipitation of small RNA fragments, such as microRNAs

(miRNAs) and small interfering RNAs (siRNAs), is a critical step for a multitude of downstream

applications, including next-generation sequencing (NGS), RT-qPCR, and microarray analysis.

While sodium acetate in conjunction with ethanol or isopropanol has traditionally been a staple

for this purpose, researchers are increasingly exploring alternatives to enhance recovery,

improve purity, and streamline workflows. This guide provides an objective comparison of

common alternatives to sodium acetate for precipitating small RNA fragments, supported by

experimental data and detailed protocols.

Comparative Analysis of Precipitation Methods
The choice of salt and co-precipitant can significantly impact the yield, purity, and integrity of

precipitated small RNA. Below is a summary of the performance of various alternatives to

sodium acetate.
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Precipitation

Method

Reported

Recovery

Rate

(miRNA)

A260/A280

Ratio

A260/A230

Ratio

Key

Advantages

Key

Disadvantag

es

Sodium

Acetate (0.3

M) + Ethanol

~61%

(without co-

precipitant)

~1.8 - 2.0 ~2.0 - 2.2

Standard and

widely used

method.

Can co-

precipitate

dNTPs and

other

contaminants

.

Lithium

Chloride (2.5

M)

74% (for 100-

300 nt RNA)

[1]

Generally

pure

Generally

pure

Selectively

precipitates

RNA, leaving

behind DNA

and protein.

[1]

Less efficient

for RNA

smaller than

100-300

nucleotides.

[1]

Ammonium

Acetate (2.5

M) + Ethanol

85% (for 100-

300 nt RNA)

[1]

~1.8 - 2.0

Can be lower

due to salt

carryover

Efficiently

removes

dNTPs.[2]

Can inhibit

downstream

enzymatic

reactions

(e.g., T4

polynucleotid

e kinase).

Sodium

Chloride (0.2

M) + Ethanol

Data not

specifically

for small RNA

~1.8 - 2.0 ~2.0 - 2.2

Useful for

samples

containing

SDS, as it

keeps SDS

soluble.[3]

Less

commonly

used

specifically

for small RNA

precipitation.

Glycogen (as

co-

precipitant)

Up to 89%

(miRNA with

ethanol)[4]

Does not

interfere

May affect

readings if

not high

purity

Inert carrier,

enhances

recovery of

low-

concentration

and small

Can co-

precipitate

with some

contaminants

.
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nucleic acids.

[5]

Linear

Polyacrylami

de (LPA) (as

co-

precipitant)

~73%

(miRNA with

isopropanol)

[4]

Does not

interfere

Does not

interfere

Inert carrier,

does not

interfere with

A260/280

readings,

suitable for

very small

amounts of

nucleic acids.

[6]

May be less

efficient than

glycogen for

very short

nucleic acids

(<20 nt).[4]

Note: Recovery rates and purity ratios can vary depending on the initial sample concentration,

RNA size, and specific protocol used. The data presented is a synthesis from multiple sources

to provide a comparative overview.

Experimental Workflows and Logical Relationships
The general workflow for small RNA precipitation involves the addition of a salt and a

precipitating agent (typically an alcohol), followed by incubation and centrifugation to pellet the

RNA. Co-precipitants are often added to improve the recovery of small and low-concentration

RNA.

Small RNA Sample Add Salt
(e.g., LiCl, NH4OAc, NaCl)

Add Co-precipitant
(Glycogen or LPA)

Add Alcohol
(Ethanol or Isopropanol)

Incubate
(e.g., -20°C or -80°C) Centrifuge to Pellet RNA Wash Pellet

(with 70-80% Ethanol) Resuspend RNA Pellet Purified Small RNA

Click to download full resolution via product page

General workflow for small RNA precipitation.

Experimental Protocols
Below are detailed methodologies for precipitating small RNA using various alternatives to

sodium acetate.
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Protocol 1: Lithium Chloride (LiCl) Precipitation
This method is particularly useful for selectively precipitating RNA while leaving behind DNA

and proteins.[1] It is often used for purifying in vitro transcribed RNA.

To your RNA sample, add an equal volume of 5 M LiCl solution to achieve a final

concentration of 2.5 M.

Mix thoroughly by vortexing gently.

Incubate the mixture at -20°C for at least 1 hour. For very dilute samples, incubation can be

extended overnight.

Centrifuge at >12,000 x g for 15-20 minutes at 4°C to pellet the RNA.

Carefully decant the supernatant without disturbing the pellet.

Wash the pellet with 500 µL of ice-cold 70% ethanol. This step helps to remove residual LiCl.

Centrifuge at >12,000 x g for 5 minutes at 4°C.

Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the

pellet as it can be difficult to resuspend.

Resuspend the RNA pellet in a desired volume of nuclease-free water or buffer.

Protocol 2: Ammonium Acetate Precipitation with
Ethanol
This method is advantageous for removing dNTPs from RNA samples.

To your RNA sample, add 0.5 volumes of 7.5 M ammonium acetate to achieve a final

concentration of 2.5 M.

Add 2.5 to 3 volumes of ice-cold 100% ethanol.

If the RNA concentration is low (<10 ng/µL), add a co-precipitant like glycogen or linear

polyacrylamide to a final concentration of 20-50 µg/mL.
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Mix thoroughly by inverting the tube several times.

Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

Centrifuge at >12,000 x g for 30 minutes at 4°C.

Carefully discard the supernatant.

Wash the pellet with 1 mL of 70% ethanol.

Centrifuge at >12,000 x g for 10 minutes at 4°C.

Carefully remove the ethanol and air-dry the pellet.

Resuspend the RNA in an appropriate volume of nuclease-free water or buffer.

Protocol 3: Isopropanol Precipitation with a Co-
precipitant
Isopropanol is a stronger precipitant than ethanol, requiring a smaller volume. It is often used

with a co-precipitant for efficient recovery of small RNAs.

To your RNA sample, add 0.1 volumes of 3 M sodium acetate (pH 5.2) or another salt of

choice.

Add a co-precipitant. For small RNAs, glycogen is often preferred. Add molecular biology

grade glycogen to a final concentration of 20-50 µg/mL.

Add 1 volume of room temperature isopropanol.

Mix well and incubate at room temperature for 10 minutes. For very dilute samples,

incubation can be done at -20°C for 30 minutes.

Centrifuge at >12,000 x g for 15-30 minutes at 4°C.

Carefully remove the supernatant.

Wash the pellet with 1 mL of 75% ethanol.
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Centrifuge at >12,000 x g for 10 minutes at 4°C.

Carefully remove the ethanol and air-dry the pellet.

Resuspend the RNA in a suitable volume of nuclease-free water or buffer.

Signaling Pathways and Logical Relationships in
Method Selection
The choice of a precipitation method is often guided by the specific requirements of the

downstream application and the nature of the starting sample. The following diagram illustrates

the decision-making process.

Start: Need to precipitate small RNA

Is the sample contaminated with DNA/protein?

Is the sample contaminated with dNTPs?

No

Use Lithium Chloride Precipitation

Yes

Is the RNA concentration very low?

No

Use Ammonium Acetate Precipitation

Yes

Use a Co-precipitant (Glycogen or LPA)

Yes

Standard Sodium Acetate method is likely sufficient

No
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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